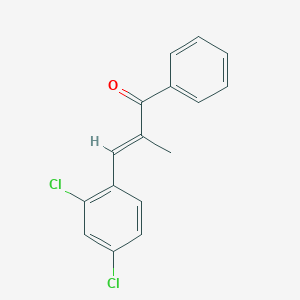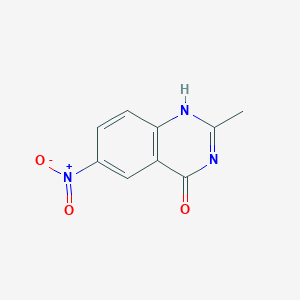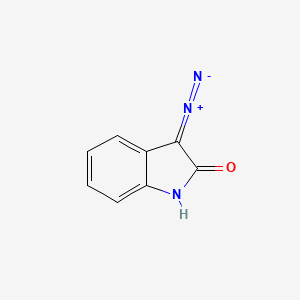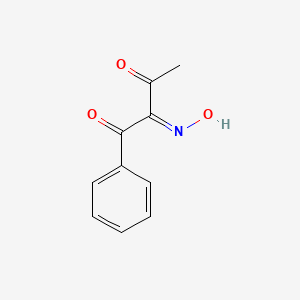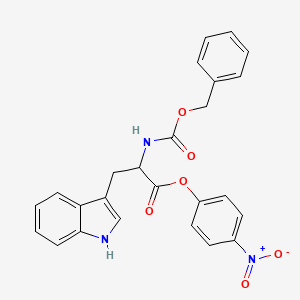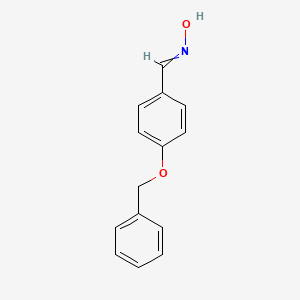
Benzaldehyde,4-(phenylmethoxy)-, oxime
Descripción general
Descripción
“Benzaldehyde,4-(phenylmethoxy)-, oxime” is a chemical compound with the formula C14H12O2 and a molecular weight of 212.2439 . It is also known by other names such as Benzaldehyde, p-(benzyloxy)-; p-(Benzyloxy)benzaldehyde; 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; Benzyl 4-formylphenyl ether .
Synthesis Analysis
While specific synthesis methods for “Benzaldehyde,4-(phenylmethoxy)-, oxime” were not found in the search results, a related compound, Benzaldehyde oxime, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .Molecular Structure Analysis
The molecular structure of “Benzaldehyde,4-(phenylmethoxy)-, oxime” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzaldehyde,4-(phenylmethoxy)-, oxime” include a molecular weight of 212.2439 . More specific properties were not found in the search results.Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTNZIMUJWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxybenzaldoxime | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



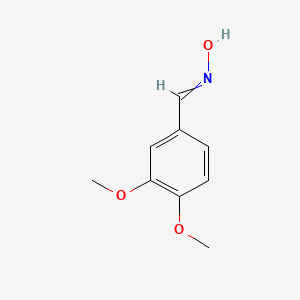
![2-{[(2-Phenylethyl)amino]methyl}phenol](/img/structure/B7772417.png)
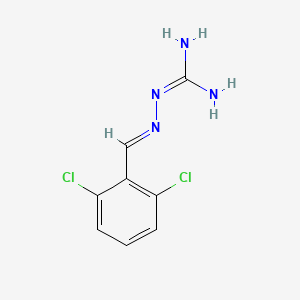
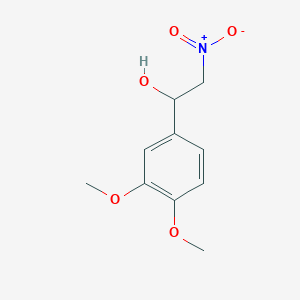
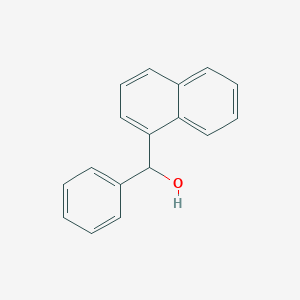
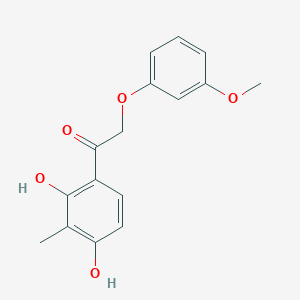
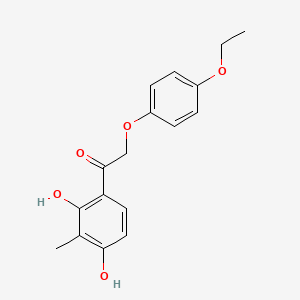
![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)
